molecular formula C13H15F3N2O2 B1428301 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 801306-54-7

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1428301
M. Wt: 288.27 g/mol
InChI Key: MJQQOSZBQKIDPZ-UHFFFAOYSA-N
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Description

The compound “8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a trifluoromethyl group attached to it. The molecule also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridine ring, a trifluoromethyl group, and a spirocyclic structure. The presence of nitrogen, oxygen, and fluorine atoms suggests that it might have interesting chemical properties, such as the ability to form hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The pyridine ring and the trifluoromethyl group are both reactive and could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .

Scientific Research Applications

Enzymatic Inhibition

The compound 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is closely related to a range of chemicals involved in the inhibition of Cytochrome P450 (CYP) enzymes, crucial for drug metabolism in the liver. Chemical inhibitors like these are instrumental in in vitro assessments for predicting drug-drug interactions, helping to decipher the involvement of specific CYP isoforms in the total metabolism of various drugs (Khojasteh et al., 2011).

Environmental Degradation

On the environmental front, compounds with structural similarities to 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane have been studied for their degradation pathways, especially regarding polyfluoroalkyl chemicals. These chemicals, due to their use in numerous industrial and consumer applications, pose significant environmental concerns, particularly due to their potential toxic profiles and persistence in the environment. Studies have delved into microbial degradation as a method to mitigate the environmental impact, shedding light on quantitative and qualitative relationships between precursors and degradation products, and suggesting novel biodegradation pathways (Liu & Mejia Avendaño, 2013). Further research has highlighted the role of biodegradation in understanding the fate of fluorinated substances, emphasizing that certain functionalities like the trifluoromethoxy group may offer environmentally benign alternatives, suggesting a potential avenue for the application of 8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane or its analogs in creating less environmentally impactful compounds (Frömel & Knepper, 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used or handled. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, future research could focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

8-[3-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-2-1-5-17-11(10)18-6-3-12(4-7-18)19-8-9-20-12/h1-2,5H,3-4,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQQOSZBQKIDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745181
Record name 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

801306-54-7
Record name 8-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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